molecular formula C27H19N7O2 B357840 2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol CAS No. 900264-34-8

2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol

Cat. No.: B357840
CAS No.: 900264-34-8
M. Wt: 473.5g/mol
InChI Key: PNKNPNMHAJELST-UHFFFAOYSA-N
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Description

2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including pyrazolo, pyrano, triazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step reactions. One common approach includes the condensation of appropriate starting materials to form the pyrazolo and pyrano rings, followed by cyclization to introduce the triazolo and pyrimidine moieties. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, green chemistry principles, such as using environmentally benign solvents and catalysts, can be applied to make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the aromatic rings .

Scientific Research Applications

2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The pathways involved include the inhibition of CDK2/cyclin A2, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[10-Methyl-8-phenyl-11-(3-pyridinyl)-8,11-dihydropyrazolo[4’,3’:5,6]pyrano[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is unique due to its combination of multiple fused rings, which enhances its binding affinity and specificity for molecular targets. This structural complexity allows for more precise interactions with enzymes and receptors, making it a promising candidate for drug development .

Properties

CAS No.

900264-34-8

Molecular Formula

C27H19N7O2

Molecular Weight

473.5g/mol

IUPAC Name

2-(14-methyl-12-phenyl-16-pyridin-3-yl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl)phenol

InChI

InChI=1S/C27H19N7O2/c1-16-21-22(17-8-7-13-28-14-17)23-25-30-24(19-11-5-6-12-20(19)35)32-33(25)15-29-26(23)36-27(21)34(31-16)18-9-3-2-4-10-18/h2-15,22,35H,1H3

InChI Key

PNKNPNMHAJELST-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=CC=CC=C5O)C6=CN=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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